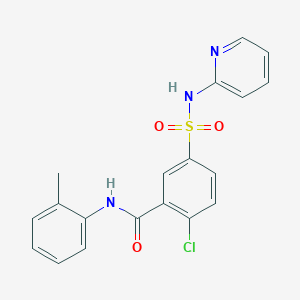

2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide, also known as CMPB, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. CMPB belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Nonaqueous Capillary Electrophoresis : A study by Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including derivatives similar in structure to the chemical compound . This method is valuable for quality control in pharmaceuticals due to its simplicity, effectiveness, and low cost (Lei Ye et al., 2012).

Medicinal Chemistry and Drug Discovery

Histone Deacetylase Inhibitor : Nancy Z. Zhou et al. (2008) described the design, synthesis, and biological evaluation of a compound structurally related to 2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide. The compound, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showed promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Nancy Z. Zhou et al., 2008).

Hedgehog Pathway Inhibitor : Qin Yue et al. (2011) investigated the metabolic fate and disposition of GDC-0449 (vismodegib), a small-molecule inhibitor of the Hedgehog signaling pathway, which shares a similar molecular framework. Their research provided insights into the drug's extensive metabolism and potential therapeutic applications (Qin Yue et al., 2011).

Organic and Biomolecular Chemistry

Directing Group for C-H Bond Amination : A study by Hong-Yi Zhao et al. (2017) identified 2-(pyridin-2-yl) aniline as a new, removable directing group promoting C-H amination mediated by cupric acetate. This discovery opens avenues for the effective amination of benzamide derivatives, showcasing the compound's role in facilitating complex organic reactions (Hong-Yi Zhao et al., 2017).

Synthesis and Biological Evaluation

Antidepressant and Nootropic Agents : Asha B. Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating potential as antidepressant and nootropic agents. This research highlights the versatility of pyridine derivatives in developing central nervous system (CNS) active agents (Asha B. Thomas et al., 2016).

Eigenschaften

IUPAC Name |

2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S/c1-13-6-2-3-7-17(13)22-19(24)15-12-14(9-10-16(15)20)27(25,26)23-18-8-4-5-11-21-18/h2-12H,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYZDLYDEKMGBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2637641.png)

![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2637645.png)

![2-Chloro-1-[3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B2637646.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2637654.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)